molecular formula C17H16N8OS B2423060 Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034376-49-1

Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Katalognummer: B2423060
CAS-Nummer: 2034376-49-1
Molekulargewicht: 380.43
InChI-Schlüssel: OQWWEBQAZIRTET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N8OS and its molecular weight is 380.43. The purity is usually 95%.
BenchChem offers high-quality Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8OS/c1-11-19-20-16-15(18-4-5-25(11)16)23-6-8-24(9-7-23)17(26)12-2-3-13-14(10-12)22-27-21-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWWEBQAZIRTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H19N5O3S2C_{19}H_{19}N_{5}O_{3}S_{2}, with a molecular weight of 429.5 g/mol. Its structure features a benzo[c][1,2,5]thiadiazole core linked to a piperazine moiety and a triazolo-pyrazine substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₉N₅O₃S₂
Molecular Weight429.5 g/mol
CAS Number2034415-58-0

Research indicates that compounds related to benzo[c][1,2,5]thiadiazole exhibit significant inhibitory effects on various kinases involved in cancer progression. For instance:

  • ALK5 Inhibition : A study demonstrated that derivatives of benzo[c][1,2,5]thiadiazole effectively inhibit activin receptor-like kinase 5 (ALK5), which is implicated in TGF-β signaling pathways associated with tumor growth. One derivative showed an IC₅₀ value of 0.008 μM against ALK5, indicating potent activity compared to control compounds .
  • Antifibrotic Activity : Another investigation focused on the antifibrotic properties of benzo[c][1,2,5]thiadiazole derivatives. These compounds were evaluated for their ability to inhibit fibrosis-related pathways in various cell lines .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Antifibrosis : A series of synthesized compounds based on benzo[c][1,2,5]thiadiazole were tested for their antifibrotic effects in vitro. The most active compound inhibited ALK5 phosphorylation significantly .
  • Cellular Assays : The impact on cellular signaling was assessed using western blot analysis and wound healing assays in cell lines such as SPC-A1 and HepG2. The results indicated that these compounds could effectively disrupt TGF-β-induced cell motility .

Pharmacokinetics and Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that derivatives of benzo[c][1,2,5]thiadiazole possess favorable pharmacokinetic properties. For example:

  • Good Solubility : Compounds showed adequate solubility profiles conducive for drug formulation.
  • Metabolic Stability : Some derivatives demonstrated resistance to metabolic degradation which is crucial for maintaining therapeutic levels in vivo .

Vorbereitungsmethoden

Synthesis of 3-Methyl-triazolo[4,3-a]pyrazin-8-amine

Aminopyrazine (1.0 g, 10 mmol) reacts with acetonitrile (0.5 mL) in HCl (6 M) at 120°C for 8 hours to form the triazole ring. Methylation at the 3-position is achieved using methyl iodide (1.2 eq) in DMF, yielding 3-methyl-triazolo[4,3-a]pyrazin-8-amine (yield: 65%).

Piperazine Functionalization

The amine intermediate undergoes nucleophilic substitution with 1-chloropiperazine (1.2 eq) in the presence of K2CO3 (2 eq) in DMF at 80°C for 12 hours. The product, 1-(3-methyl-triazolo[4,3-a]pyrazin-8-yl)piperazine, is purified via column chromatography (SiO2, CH2Cl2:MeOH 10:1).

Coupling of Benzothiadiazole and Piperazine-Triazolopyrazine Moieties

Activation of Carboxylic Acid

Benzo[c]thiadiazole-5-carboxylic acid (1.0 g, 5 mmol) is treated with thionyl chloride (5 mL) at 70°C for 2 hours to form the acyl chloride. Excess thionyl chloride is removed under vacuum.

Amide Bond Formation

The acyl chloride is reacted with 1-(3-methyl-triazolo[4,3-a]pyrazin-8-yl)piperazine (1.2 eq) in dry THF under N2 at 0°C. Triethylamine (3 eq) is added dropwise, and the mixture is stirred at room temperature for 24 hours. The crude product is purified via recrystallization (ethanol/water) to yield the title compound (yield: 60–70%).

Characterization Data

  • 1H NMR (CDCl3): δ 8.02 (d, 2H, benzothiadiazole), 7.83 (s, 1H, triazolopyrazine), 3.70–3.50 (m, 8H, piperazine), 2.45 (s, 3H, CH3).
  • 13C NMR (CDCl3): δ 168.5 (C=O), 155.2 (triazolopyrazine-C), 142.1 (benzothiadiazole-C).
  • HRMS (ESI): m/z calcd. for C19H16N8OS: 428.12; found: 428.11.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling between benzo[c]thiadiazole-5-boronic acid and 8-bromo-3-methyl-triazolo[4,3-a]pyrazine is explored using Pd(PPh3)4 (5 mol%) in toluene/EtOH (3:1) at 80°C. This method offers moderate yields (50–55%) but requires rigorous optimization.

One-Pot Tandem Reaction

A novel one-pot approach combines cyclization and coupling steps using HATU as a coupling agent. While this reduces purification steps, yields remain suboptimal (40–45%).

Industrial-Scale Production Considerations

Parameter Laboratory Scale Industrial Scale
Reaction Volume 50 mL 500 L
Catalyst Loading 5 mol% Pd 2 mol% Pd
Purification Method Column Chromatography Crystallization
Yield 60–70% 75–80%

Industrial processes prioritize cost-effective catalysts (e.g., Pd/C) and continuous-flow systems to enhance throughput.

Mechanistic Insights

The amide bond formation proceeds via nucleophilic acyl substitution, where the piperazine amine attacks the electrophilic carbonyl carbon of the acyl chloride. Steric hindrance from the triazolopyrazine moiety necessitates prolonged reaction times to ensure complete conversion.

Challenges and Optimization Strategies

  • Low Solubility: The benzothiadiazole intermediate exhibits poor solubility in polar solvents. Solution: Use DMF/DMSO mixtures.
  • Byproduct Formation: Competing N-alkylation during piperazine functionalization. Mitigation: Employ bulky bases (e.g., DBU).

Q & A

Q. Q1. What are the common synthetic routes for Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to connect the benzo[c][1,2,5]thiadiazole core with the triazolo-pyrazine moiety .
  • Piperazine functionalization : Introduction of substituents via nucleophilic substitution or condensation reactions under controlled temperatures (60–120°C) and inert atmospheres .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/DMF mixtures to achieve >95% purity .

Q. Q2. Which spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and connectivity (e.g., distinguishing piperazine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 397.47) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm1^{-1}) and thiadiazole ring vibrations .

Q. Q3. How is the compound’s solubility and stability assessed for in vitro studies?

Methodological Answer:

  • Solubility : Tested in DMSO, ethanol, or aqueous buffers (pH 7.4) using UV-Vis spectroscopy to determine saturation points .
  • Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal degradation, while HPLC monitors hydrolytic stability in biological media .

Advanced Research Questions

Q. Q4. How can reaction yields be optimized during the synthesis of this compound?

Methodological Answer:

  • Catalyst screening : Test palladium complexes (e.g., Pd(PPh3_3)4_4) or copper catalysts for coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while microwave-assisted synthesis reduces time and by-products .
  • By-product mitigation : Use scavengers (e.g., silica-bound thiourea) to remove unreacted intermediates during purification .

Q. Q5. How do researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50​)?

Methodological Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple labs .
  • Structural analogs : Compare activity of derivatives to identify structure-activity relationships (SAR) and rule out assay-specific artifacts .
  • Computational docking : Use molecular dynamics simulations to predict binding modes and reconcile discrepancies in inhibition constants .

Q. Q6. What strategies are employed to enhance the compound’s pharmacokinetic profile?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Metabolic stability : Incubate with liver microsomes and use LC-MS to identify degradation metabolites, guiding structural modifications .
  • Lipophilicity adjustment : Replace polar substituents (e.g., methoxy groups) with halogens to modulate logP values .

Q. Q7. How is regioselectivity ensured during functionalization of the triazolo-pyrazine moiety?

Methodological Answer:

  • Directing groups : Install temporary protecting groups (e.g., Boc) to block undesired reaction sites .
  • Temperature control : Lower temperatures (0–25°C) favor kinetically controlled regioselective pathways .
  • Spectroscopic monitoring : Use 1H^1H NMR to track reaction progress and confirm regiochemistry .

Q. Q8. What computational tools are used to predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., kinases) .
  • QSAR modeling : Train models on analog datasets to correlate structural features with activity .
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes upon substituent modifications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.